tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a tert-butyl ester group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and the tert-butyl ester group. Common reagents used in these reactions include chlorinated solvents, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-({3-[2-(3-chloro-benzylamino)-pyrimidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino}-methyl)-piperidine-1-carboxylic acid methyl ester
- **4-({3-[2-(3-chloro-benzylamino)-pyrimidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino}-methyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate lies in its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H32ClN9O2 |
---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H32ClN9O2/c1-27(2,3)39-26(38)37-11-8-17(9-12-37)14-30-25-32-16-20-22(35-36-23(20)34-25)21-7-10-29-24(33-21)31-15-18-5-4-6-19(28)13-18/h4-7,10,13,16-17H,8-9,11-12,14-15H2,1-3H3,(H,29,31,33)(H2,30,32,34,35,36) |
InChI Key |
QSPNBWDDVOBZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)NCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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